(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" features a benzo[d]thiazole core substituted with an isopropyl group at the 6-position, an imino-linked 1-methyl-1H-pyrazole-5-carbonyl moiety at the 2-position, and an ethyl ester side chain. Structural elucidation of such compounds typically relies on NMR, UV spectroscopy, and crystallography, as demonstrated in studies of analogous heterocycles .
Properties
IUPAC Name |
ethyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-26-17(24)11-23-14-7-6-13(12(2)3)10-16(14)27-19(23)21-18(25)15-8-9-20-22(15)4/h6-10,12H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSKQEFEFYLPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in microbial metabolism and infection processes. The incorporation of pyrazole and thiazole moieties is significant as these structures are known to enhance biological activity through various mechanisms, such as enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of related pyrazole derivatives. For example, a study evaluating various pyrazole derivatives showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.
Antiviral Activity
Compounds containing pyrazole and thiazole structures have been investigated for their antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising results against HIV, with EC50 values indicating effective inhibition at low concentrations . The potential of this compound as an antiviral agent remains an area for future research.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Evaluation : A study on pyrazole derivatives revealed that compounds with similar structural features exhibited strong antimicrobial effects. The derivatives were tested for their MIC and minimum bactericidal concentration (MBC), confirming their potential as effective antimicrobial agents .
- Antiviral Research : Research on thiazole-containing compounds has indicated their ability to inhibit viral replication in vitro. For example, compounds targeting RNA polymerases have shown significant antiviral activity against various viruses, suggesting a potential pathway for this compound .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique combination of a benzo[d]thiazole ring, pyrazole-carbonyl imino group, and ethyl ester distinguishes it from other heterocyclic derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target’s ester group shares similarity with pyrazophos, a fungicide, but lacks phosphorothioate groups, which are critical for pyrazophos’s bioactivity .
Spectroscopic and Crystallographic Properties
Spectral Data Comparison
The target compound’s ¹H-NMR spectrum would likely show signals for:
- Thiazole protons : δ 7.5–8.5 ppm (aromatic protons).
- Pyrazole protons : δ 6.5–7.5 ppm (substituted pyrazole).
- Ethyl ester : δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂) .
Comparatively, Isorhamnetin-3-O-glycoside () exhibits distinct methoxy (δ 3.8–4.0 ppm) and anomeric proton (δ 5.0–5.5 ppm) signals, reflecting its glycosidic nature .
Hydrogen Bonding and Crystal Packing
The pyrazole-carbonyl imino group in the target compound may participate in hydrogen bonding, influencing crystal packing and stability. This contrasts with phosphorothioate-containing compounds like pyrazophos, where sulfur-based interactions dominate .
Conformational Analysis
The benzo[d]thiazole ring’s puckering can be quantified using Cremer-Pople parameters (). For six-membered heterocycles, puckering amplitudes (q) typically range from 0.1–0.5 Å, depending on substituents. The target’s isopropyl group may induce steric strain, altering puckering compared to unsubstituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
